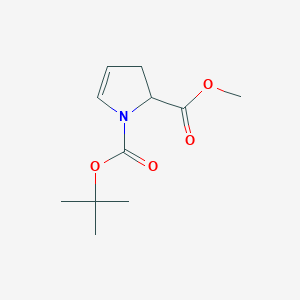

1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

Description

1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate is a bicyclic compound featuring a partially saturated pyrrole ring with two ester substituents: a tert-butyl group at position 1 and a methyl ester at position 2. Its linear formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol and CAS number 83548-46-3 . The dihydro-pyrrole core confers rigidity and planar geometry, while the ester groups enhance solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis.

Structurally, the compound belongs to the 2,3-dihydro-1H-pyrrole class, which is characterized by a five-membered ring with one double bond. This partial unsaturation allows for regioselective functionalization, such as hydrogenation or electrophilic substitution, depending on reaction conditions .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2,3-dihydropyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCPPYJWSDCBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves the reaction of tert-butyl acrylate with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium or a base like sodium hydride to facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylate derivatives, while reduction can produce dihydropyrrole derivatives .

Scientific Research Applications

Applications in Organic Synthesis

1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate serves as a building block for synthesizing various biologically active compounds. Its structure allows for functionalization that can lead to the development of new pharmaceuticals.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drug candidates due to its ability to modify biological activity. |

| Natural Products | Acts as a precursor for the synthesis of complex natural products. |

| Material Science | Utilized in developing new materials with specific properties based on its chemical structure. |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its derivatives can exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound have been evaluated for their anticancer effects. A study demonstrated that certain modifications to the pyrrole structure enhanced cytotoxicity against cancer cell lines.

Key Findings :

- Derivatives exhibited IC50 values ranging from micromolar to nanomolar concentrations.

- Mechanisms of action included apoptosis induction and cell cycle arrest.

The compound has been studied for its bioactivity, particularly in enzyme inhibition and receptor modulation. Its structural features contribute to interactions with biological targets.

Table 2: Biological Activities

| Activity Type | Target | Effect |

|---|---|---|

| Enzyme Inhibition | Various kinases | Potential inhibition leading to reduced cell proliferation. |

| Receptor Modulation | GABA receptors | Modulation may lead to anxiolytic effects. |

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

- CAS : 178172-26-4

- Molecular Formula: C₁₂H₁₉NO₄

- Molecular Weight : 241.28 g/mol

- Key Difference : Replacement of the methyl ester with an ethyl group.

- Application : Used as a precursor for Saxagliptin, an antidiabetic drug. The ethyl ester improves lipophilicity, enhancing bioavailability during intermediate synthesis .

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate

- CAS : 170100-69-3

- Molecular Weight : 351.14 g/mol

- Key Difference : Introduction of an iodine atom at position 3.

- Impact : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing the pyrrole ring. This derivative is critical for synthesizing halogenated bioactive molecules .

Ring System Modifications

1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate

- CAS : 125097-83-8

- Molecular Formula: C₁₂H₁₉NO₄

- Molecular Weight : 241.29 g/mol

- Key Difference : Six-membered tetrahydropyridine ring instead of a five-membered dihydro-pyrrole.

- Implications : The expanded ring alters conformational flexibility and electronic properties, affecting reactivity in nucleophilic additions. This compound is utilized in alkaloid synthesis .

1-tert-butyl 2-methyl (2S)-5-benzyl-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate

- Molecular Formula: C₁₉H₂₅NO₄

- Key Feature : Benzyl substitution at position 5 on a tetrahydropyridine ring.

- Application: Serves as a key intermediate for piperidine derivatives in organometallic chemistry, enabling stereoselective synthesis of complex amines .

Functional Group Additions

1-(tert-butyl) 2-methyl 5-(dioxaborolane)-3,6-dihydropyridine-1,2-dicarboxylate

1-tert-butyl 2-(isoindolyl) 2-methylpyrrolidine-1,2-dicarboxylate

- CAS : 2248275-42-3

- Molecular Formula : C₁₉H₂₂N₂O₆

- Molecular Weight : 374.4 g/mol

- Use : Explored in kinase inhibitor development due to enhanced binding affinity from aromatic interactions .

Comparative Data Table

Research Findings and Implications

- Reactivity : The methyl ester in the target compound offers faster hydrolysis rates compared to bulkier ethyl analogues, enabling rapid deprotection in multistep syntheses .

- Steric Effects : tert-Butyl groups enhance steric protection of the pyrrole nitrogen, reducing undesired side reactions in acidic conditions .

- Pharmaceutical Relevance : Ethyl and halogenated derivatives are prioritized in drug development due to their balance of stability and reactivity, while the target compound is often used in early-stage scaffold diversification .

Biological Activity

1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS No. 1063989-43-4) is a compound of interest due to its potential biological activities. Characterized by the molecular formula and a molecular weight of 227.26 g/mol, this compound has been studied for its pharmacological properties, particularly in relation to antimicrobial activity.

- IUPAC Name : 1-(tert-butyl) 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

- Molecular Structure :

- SMILES: COC(=O)C1CC=CN1C(=O)OC(C)(C)C

- Purity : Typically reported at 97% .

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. In particular, research has focused on their efficacy against drug-resistant strains of Mycobacterium tuberculosis.

Case Study: Anti-TB Activity

A notable study involved the synthesis and evaluation of pyrrole derivatives for their anti-tuberculosis (TB) properties. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring enhance activity against M. tuberculosis. Specifically, compounds with electron-withdrawing groups demonstrated improved efficacy with minimal cytotoxicity .

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| Pyrrole Derivative A | <0.016 | >64 | >4000 |

| Pyrrole Derivative B | <0.016 | >64 | >4000 |

| This compound | TBD | TBD | TBD |

The mechanism by which these compounds exert their antibacterial effects involves inhibition of mycolic acid biosynthesis in mycobacteria. This is critical for the integrity of the bacterial cell wall and overall viability . The binding interactions with the target enzyme MmpL3 were characterized through various assays, indicating that structural features of the pyrrole derivatives are crucial for their biological activity.

Research Findings

Further investigations into the biological activity of this compound have highlighted its potential as a scaffold for developing new antimicrobial agents. The following points summarize key findings from recent literature:

- Low Cytotoxicity : Compounds derived from the pyrrole framework exhibited low toxicity towards mammalian cells while maintaining potent antimicrobial activity .

- Stability and Efficacy : The stability of these compounds in biological systems was assessed, showing promising results that suggest potential for clinical applications .

Q & A

Basic: What are the standard synthetic routes for 1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate?

Methodological Answer:

The compound is typically synthesized via a two-step strategy :

Esterification and Protection : Reacting pyrrolidine derivatives with tert-butyl and methyl chloroformate under basic conditions (e.g., using NaHCO₃ or DMAP as catalysts) to introduce the Boc (tert-butoxycarbonyl) and methyl ester protecting groups .

Cyclization : Intramolecular cyclization under mild acidic or thermal conditions to form the 2,3-dihydro-1H-pyrrole scaffold. For example, using trifluoroacetic acid (TFA) to remove temporary protecting groups while preserving the ester functionalities .

Key Considerations : Optimize reaction stoichiometry to minimize side products like over-esterified intermediates.

Basic: How is the compound characterized structurally in academic research?

Methodological Answer:

Structural confirmation relies on multimodal analytical techniques :

- X-ray Crystallography : Refinement using programs like SHELXL (for small molecules) to resolve bond lengths and stereochemistry .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and methyl ester (δ ~3.6 ppm, singlet). The dihydro-pyrrole ring protons show characteristic splitting patterns (e.g., δ 3.0–4.0 ppm for CH₂ groups adjacent to the ester) .

- 2D NMR (COSY, HSQC) : Used to confirm connectivity in complex stereoisomeric mixtures .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 284.13 for C₁₂H₁₉NO₄) .

Advanced: How can stereochemical challenges during synthesis be addressed?

Methodological Answer:

Stereocontrol is critical due to the compound’s pyrrolidine backbone , which can form cis/trans isomers:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during cyclization to favor specific configurations .

- Chromatographic Separation : Employ chiral stationary phases (e.g., Chiralpak® AD-H) or diastereomeric salt formation (e.g., with tartaric acid derivatives) to isolate desired isomers .

- Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with in situ racemization to improve yields of target stereoisomers .

Example : Separation of (2S,4R)- and (2R,4S)-hydroxypyrrolidine derivatives via HPLC with <2% enantiomeric excess (ee) loss .

Advanced: What are the advantages of biocatalytic synthesis over traditional chemical methods for derivatives?

Methodological Answer:

Biocatalysis offers enhanced selectivity and sustainability :

- Enzymatic Reduction : Ketoreductases (e.g., from Lactobacillus brevis) selectively reduce 3-oxo-pyrrolidine intermediates to 3-hydroxy derivatives with >99% ee, avoiding harsh reducing agents like NaBH₄ .

- Solvent Optimization : Use aqueous-organic biphasic systems (e.g., tert-butanol/water) to improve enzyme stability and product solubility .

Case Study : Biocatalytic synthesis of 3-hydroxypyrrolidine dicarboxylates achieved 85% yield vs. 60% via chemical methods, with reduced waste .

Advanced: How can computational modeling predict reactivity and regioselectivity in derivatization?

Methodological Answer:

Density Functional Theory (DFT) and molecular docking are key tools:

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C4 position of the pyrrolidine ring shows higher electrophilicity, making it prone to halogenation .

- Regioselectivity in Cross-Coupling : Simulate Pd-catalyzed Suzuki-Miyaura reactions to prioritize coupling at the iodinated C4 position (e.g., in 4-iodo derivatives) over other sites .

Validation : Compare computed transition-state energies with experimental yields (e.g., 85% observed vs. 82% predicted for C4 functionalization) .

Advanced: What strategies optimize the compound’s stability under acidic/basic conditions?

Methodological Answer:

The ester groups are sensitive to hydrolysis, requiring tailored stabilization:

- pH Buffering : Perform reactions in weakly acidic media (pH 4–6) to prevent Boc-group cleavage. Use acetate buffers for aqueous workups .

- Protecting Group Alternatives : Replace methyl esters with more stable tert-butyl esters in intermediates, then selectively deprotect with TFA .

- Lyophilization : Store the compound as a lyophilized solid at -20°C to minimize moisture-induced degradation .

Advanced: How is the compound utilized in drug discovery pipelines?

Methodological Answer:

Its pyrrolidine scaffold serves as a versatile building block :

- Peptidomimetics : Introduce fluorinated or hydroxylated side chains (e.g., 4-fluoro or 4-hydroxy derivatives) to mimic peptide backbones and enhance metabolic stability .

- Kinase Inhibitors : Functionalize the C3/C4 positions with boronate esters (e.g., via Miyaura borylation) for use in PROTACs (proteolysis-targeting chimeras) .

Case Study : A 4-fluorobenzylamino derivative demonstrated IC₅₀ = 120 nM against CDK2 in preclinical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.